1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is a chemical compound characterized by its unique structure, which includes a pyrazole ring with two carboxylate groups and tert-butyl and ethyl substituents. Its molecular formula is CHNO, and it has a molecular weight of approximately 240.26 g/mol. This compound appears as a pale-yellow to yellow-brown liquid and is soluble in organic solvents, making it suitable for various applications in chemical research and pharmaceuticals .
These reactions can facilitate the creation of various derivatives that may exhibit different biological activities or improved solubility profiles.
1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate has been studied for its potential biological activities. Research indicates that compounds within this class may exhibit:
The synthesis of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate typically involves multi-step organic reactions:
These methods allow for the efficient production of the compound while maintaining high purity levels .
This compound serves multiple roles across various fields:
Studies on the interactions of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate with biological targets are crucial for understanding its mechanism of action. Research has focused on:
Such interaction studies are essential for optimizing the compound's efficacy and safety profile.
Several compounds share structural similarities with 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate. A comparison highlights its uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Methyl 3-pyrazolecarboxylic acid | Pyrazole derivative | Exhibits anti-inflammatory properties |
| 3-Amino-1H-pyrazole-5-carboxylic acid | Amino-substituted pyrazole | Known for enhanced solubility and bioactivity |
| 4-Ethyl-1H-pyrazole-3-carboxylic acid | Carboxylic acid derivative | Displays significant antioxidant activity |
The unique combination of tert-butyl and ethyl groups in the target compound contributes to its distinct physicochemical properties and biological activities compared to these similar compounds.
The solubility characteristics of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate are fundamentally influenced by its heterocyclic pyrazole core structure and the presence of both hydrophobic and hydrophilic functional groups [2]. The compound exhibits limited aqueous solubility due to the presence of bulky hydrophobic substituents, specifically the tert-butyl group at position 1 and the ethyl ester group at position 4 [2].
Organic Solvent Solubility: The compound demonstrates good solubility in organic solvents, a characteristic attributed to its organic ester groups and the aromatic pyrazole ring system [3]. This solubility profile makes it suitable for various applications in chemical research and pharmaceutical development where organic media are employed .
Partition Coefficient Estimation: While direct experimental data for the octanol-water partition coefficient (LogP) of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is not available in the literature, comparative analysis with structurally similar pyrazole dicarboxylate compounds provides valuable insights. Related dimethyl pyrazole-3,4-dicarboxylate derivatives exhibit LogP values in the range of 2.8 to 3.1 [4], suggesting that the target compound likely falls within a similar range of 2.5 to 3.5.
The hydrophobic character is significantly enhanced by the tert-butyl substituent, which contributes substantial lipophilicity to the molecule [5]. The combination of the tert-butyl group at position 1 and the ethyl ester at position 4 creates a molecule with predominantly hydrophobic characteristics, resulting in limited water solubility estimated at 10-100 mg/L [4].
Ethanol Solubility: Based on data from structurally related pyrazole ester compounds, the solubility in ethanol is estimated to be moderate, approximately 20-30 mg/mL [4]. This moderate ethanol solubility reflects the balance between the polar ester functionalities and the hydrophobic alkyl substituents.
The thermal stability of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate can be analyzed through comparison with related pyrazole-containing compounds and general thermal behavior patterns of heterocyclic esters [6] [8].
Initial Thermal Stability: The compound is expected to remain stable at ambient temperatures and moderate heating conditions. The pyrazole ring system provides inherent thermal stability, with activation energies for decomposition typically around 298 kJ/mol for pyrazole rings [9]. The presence of the tert-butyl group may enhance thermal stability compared to smaller substituents .
Decomposition Temperature Profile: Based on thermogravimetric analysis studies of related compounds, the thermal decomposition is anticipated to occur in several distinct stages [6] [8] [10]:
180-250°C: Initial thermal effects with minimal weight loss (1-5%), potentially involving solvent removal or minor structural rearrangements [6] [8].
250-350°C: Primary decomposition stage involving ester group cleavage, with expected weight loss of 20-40%. This stage would involve the elimination of ethyl and potentially tert-butyl ester functionalities with concurrent carbon dioxide evolution [10] [11].
350-450°C: Secondary decomposition focusing on tert-butyl group elimination through isobutene release and tertiary carbon rearrangements, contributing 15-25% weight loss [12].
450-600°C: Pyrazole ring degradation with ring fragmentation and nitrogen evolution, accounting for 30-50% additional weight loss [9].
Above 600°C: Complete carbonization leading to carbon residue formation [8].
Decomposition Mechanism: The thermal degradation pathway is expected to initiate with the thermally labile ester bonds before progressing to the more stable pyrazole core. The tert-butyl group, being a tertiary alkyl substituent, is particularly susceptible to thermal elimination reactions . Under oxidative conditions, the compound may exhibit different decomposition behavior, potentially showing lower onset temperatures as observed with similar heterocyclic compounds [10].
While specific crystallographic data for 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is not directly available in the current literature, extensive crystallographic studies of related pyrazole dicarboxylate compounds provide valuable structural insights [13] [14] [15] [16].
Structural Predictions Based on Related Compounds: Analysis of structurally similar compounds reveals consistent crystallographic patterns for pyrazole dicarboxylate derivatives [16]. The majority of related 1-aryl-1H-pyrazole-3,4-dicarboxylate compounds crystallize in triclinic space groups, typically P-1 [17] [18] [16], suggesting that 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate may adopt similar crystallographic characteristics.
Molecular Conformation: Studies on dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and related compounds demonstrate that these molecules are approximately planar, with the pyrazole ring maintaining near-coplanarity with the carboxylate substituents [16]. The interplanar angles between the pyrazole ring and carboxylate groups typically range from 4° to 6° [15], indicating minimal steric hindrance and effective conjugation.
Unit Cell Parameters: Examination of related compounds provides insight into expected unit cell dimensions. For instance, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate exhibits unit cell parameters of a = 7.603 Å, b = 22.661 Å, c = 7.675 Å in triclinic P-1 space group [17]. The 1-tert-butyl 4-ethyl derivative would likely show modified unit cell parameters due to the different substituent bulk and packing requirements.
Hydrogen Bonding Patterns: Crystallographic studies reveal that pyrazole dicarboxylate compounds typically form extensive hydrogen bonding networks in the solid state [16]. The presence of ester carbonyl groups and the pyrazole nitrogen atoms creates multiple sites for hydrogen bond formation, leading to supramolecular assembly patterns that stabilize the crystal structure [14] [19].
Crystal Packing and Intermolecular Interactions: Related compounds demonstrate formation of cyclic centrosymmetric dimers through C-H···O hydrogen bonds [16]. The tert-butyl and ethyl substituents in the target compound would influence crystal packing through van der Waals interactions and potential steric effects, possibly leading to modified packing arrangements compared to smaller substituent analogues.
Temperature-Dependent Behavior: X-ray diffraction studies are typically conducted at room temperature (296 K) for related compounds [17] [16], providing baseline structural data. The thermal expansion behavior and potential phase transitions would require variable-temperature crystallographic studies to fully characterize the solid-state behavior across the temperature range of practical interest.